Ammonium perfluorooctanoate

Aqueous solubility Formulation science Environmental fate

APFO (CAS 3825-26-1) is the benchmark fluorosurfactant for aqueous emulsion polymerization of fluoromonomers (PTFE, FEP, PFA). Its ammonium counterion enables quantitative thermal decomposition (>99% at 350°C) during sintering, yielding surfactant-free final products-an advantage over sodium or free-acid forms. • Non-chain-transferring during radical polymerization; preserves polymer molecular weight • Aqueous solubility ~47,000 mg/L; CMC ~12,700 mg/L ensures reliable micelle formation • Volatile surfactant for shotgun proteomics-removable via solvent evaporation post-digestion • Well-characterized reference compound for PFAS environmental fate and transport studies Supplied as ≥98% purity white powder. Regulatory restrictions apply; end-use documentation required.

Molecular Formula C8H4F15NO2
Molecular Weight 431.10 g/mol
CAS No. 3825-26-1
Cat. No. B1224690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium perfluorooctanoate
CAS3825-26-1
Synonymsammonium perfluorooctanoate
APFO
pentadecafluorooctanoic acid
perfluorinated octanoic acid
perfluorooctanoate
perfluorooctanoic acid
perfluorooctanoic acid, anhydride
perfluorooctanoic acid, cesium salt
perfluorooctanoic acid, chromium (3+) salt
perfluorooctanoic acid, cobalt (2+) salt
perfluorooctanoic acid, lithium salt
perfluorooctanoic acid, monoammonium salt
perfluorooctanoic acid, monopotassium salt
perfluorooctanoic acid, monosilver (1+) salt
perfluorooctanoic acid, monosodium salt
perfluorooctanoyl chloride
PFOA cpd
sodium perfluorooctanoate
Molecular FormulaC8H4F15NO2
Molecular Weight431.10 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N
InChIInChI=1S/C8HF15O2.H3N/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25);1H3
InChIKeyYOALFLHFSFEMLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Perfluorooctanoate (APFO) Physicochemical and Industrial Baseline


Ammonium perfluorooctanoate (APFO, CAS 3825-26-1) is the ammonium salt of perfluorooctanoic acid, a fully fluorinated C8 carboxylate surfactant historically employed as the primary processing aid in the aqueous emulsion polymerization of fluoromonomers such as tetrafluoroethylene (TFE) for the manufacture of polytetrafluoroethylene (PTFE) and related copolymers [1]. APFO is characterized by a perfluorinated alkyl chain that imparts exceptionally low surface tension in aqueous solution and a thermally labile ammonium counterion that enables its quantitative destruction during the high-temperature sintering step of fluoropolymer fabrication (>99% decomposition at 350°C) [2]. Its unique combination of high aqueous solubility, non-chain-transferring behavior during radical polymerization, and process-integrated degradability has defined its role as the benchmark fluorosurfactant in this application from the 1950s through the early 2000s [1].

Why APFO Cannot Be Simply Replaced: Counterion Determines Function


The identity of the counterion in perfluorooctanoate salts exerts a profound, non-linear influence on critical performance parameters including critical micelle concentration (CMC), surface tension at the CMC, micelle structure, and aqueous solubility [1]. Systematic studies across the homologous series of alkali metal and tetraalkylammonium perfluorooctanoates have demonstrated that the CMC decreases with increasing counterion size, while the surface tension at the CMC follows a more complex relationship—first increasing from the ammonium to the tetraethylammonium salt before decreasing with further counterion enlargement [1]. Dielectric spectroscopy has further revealed that the type of counterion fundamentally alters the radial diffusion dynamics of free counterions in the diffuse layer surrounding micelles, directly impacting micelle stability and aggregation behavior [2]. Consequently, substituting APFO with sodium perfluorooctanoate, the free acid PFOA, or any tetraalkylammonium variant without compensating for these physicochemical shifts will produce a measurably different surfactant system—affecting emulsion stability, polymerization kinetics, and ultimately fluoropolymer particle size distribution and dispersion quality.

APFO Differentiation Evidence vs. Closest Analogs


Aqueous Solubility: APFO vs. Perfluorooctanoic Acid

Ammonium perfluorooctanoate (APFO) exhibits approximately 10.4-fold greater aqueous solubility than its parent perfluorooctanoic acid (HPFO) in deionized water at ambient temperature. This fundamental difference in solubility dictates which form can be practically deployed as an aqueous-phase processing aid at industrially relevant concentrations [1]. The free acid HPFO reaches its solubility limit (~4,500 mg/L) before micelle formation can occur in deionized water, whereas APFO not only dissolves to concentrations exceeding 47,000 mg/L but also reliably forms micelles above its CMC of ~12,700 mg/L [1].

Aqueous solubility Formulation science Environmental fate

Micellization in Deionized Water: APFO vs. Perfluorooctanoic Acid

In deionized water, the perfluorooctanoic acid (HPFO) reaches its aqueous solubility limit (~4,500 mg/L) prior to attaining a concentration sufficient for micelle formation; consequently, no critical micelle concentration (CMC) could be determined for HPFO by surface tension measurements in DI water [1]. By contrast, APFO exhibits a well-defined CMC of ~12,700 mg/L (~29.5 mmol/L) in DI water, which decreases to ~4,900 mg/L (~11.4 mmol/L) upon addition of 100 mM NH4Cl as a background electrolyte [1]. Independent measurements by surface tension, fluorescence probe, and solubilization methods place the APFO CMC in the range of 20–30 mmol/L at 22 ± 1°C [2].

Critical micelle concentration Surfactant effectiveness Emulsion polymerization

Thermal Decomposition Kinetics: APFO vs. Perfluorooctanoic Acid

The thermal decomposition kinetics of APFO and perfluorooctanoic acid (PFOA, the free acid form) have been independently characterized by high-temperature gas-phase NMR spectroscopy, revealing a dramatic difference in thermal lability. APFO decomposes cleanly via first-order kinetics to yield 1-H-perfluoroheptane as the major product, with a half-life estimated to be less than 0.2 seconds at 350°C [1]. The enthalpy and entropy of activation were determined as ΔH‡ = 150 ± 11 kJ mol⁻¹ and ΔS‡ = 3 ± 23 J mol⁻¹ K⁻¹ over the temperature range 196–234°C [1]. In contrast, the thermolysis of perfluorooctanoic acid (PFOA) is described as 'slower by orders of magnitude' and is strongly influenced by surface effects (heterogeneous catalysis by borosilicate glass and quartz), with an estimated half-life of approximately 2 seconds at 307°C under specific conditions [2].

Thermal degradation Fluoropolymer processing Surfactant removal

Counterion-Dependent CMC: APFO vs. NaPFO vs. TEAPFO

The critical micelle concentration (CMC) of perfluorooctanoate surfactants is strongly modulated by the identity of the counterion. APFO (ammonium counterion) exhibits a CMC of approximately 27.3 mmol/L with a corresponding surface tension at the CMC (γcmc) of approximately 18.6 mN/m at 25°C [1]. Sodium perfluorooctanoate (NaPFO) displays a CMC of approximately 30–31 mmol/L [2], representing a measurable but modest increase relative to APFO. More dramatically, tetraethylammonium perfluorooctanoate (TEAPFO), bearing a larger and more hydrophobic counterion, exhibits a significantly lower CMC, consistent with the general trend that CMC decreases systematically with increasing counterion size across this series [1], [2]. The minimum of the CMC-versus-temperature (U-shaped) curve occurs at Tmin ≈ 307.7 K for APFO, compared to 316 K for NaPFO, indicating different thermodynamic optima for micellization as a function of counterion identity [2].

Counterion effects Micellization thermodynamics Surfactant selection

Protein Solubilization Efficiency: APFO vs. PFOA vs. SDS

In a controlled proteomics study directly comparing surfactant performance, APFO achieved approximately 100% recovery in the resolubilization of acetone-precipitated yeast proteins, matching the performance of sodium dodecyl sulfate (SDS), the gold-standard protein solubilizing detergent [1]. Critically, the parent perfluorooctanoic acid (PFOA), tested under identical conditions, was found to be ineffective at assisting protein solubilization [1]. The key advantage of APFO over SDS lies in its post-analysis removability: APFO can be eliminated from samples via a one-step solvent evaporation protocol in acidified solvent, exploiting its volatility—a property not shared by SDS [1]. While the liquid chromatography and mass spectrometry (LC/MS) threshold tolerance of APFO is only approximately 2-fold higher than that of SDS (i.e., a ~2-fold higher concentration of APFO is required to cause 50% ion suppression relative to SDS), the ability to remove APFO by evaporation prior to LC/MS justifies its selection over SDS for proteome solubilization workflows [1].

Proteomics Surfactant selection Mass spectrometry compatibility

Key Application Scenarios for APFO


Fluoromonomer Emulsion Polymerization

APFO is uniquely suited as the emulsifier in the aqueous emulsion polymerization of tetrafluoroethylene (TFE) and co-monomers for PTFE, FEP, and PFA production. Its high aqueous solubility (~47,000 mg/L [1]) permits sufficient surfactant loading in the aqueous phase to stabilize growing polymer particles. Its well-defined CMC (~12,700 mg/L in DI water [1]) ensures reliable micelle formation without added electrolyte. Critically, APFO does not undergo chain transfer during radical polymerization [2], and the ammonium counterion enables quantitative thermal decomposition (t₁/₂ < 0.2 s at 350°C [3]) during the sintering step, leaving the final fluoropolymer product essentially surfactant-free. In all three of these dimensions—aqueous processability, polymerization inertness, and process-integrated surfactant removal—APFO outperforms both the free acid PFOA and sodium perfluorooctanoate.

Proteomics Sample Preparation with Removable Surfactant

APFO is the preferred surfactant for shotgun proteomics workflows that require effective protein solubilization followed by clean mass spectrometric analysis. It achieves ~100% recovery of precipitated proteins, matching SDS performance, while the parent acid PFOA is entirely ineffective for this purpose [4]. The critical operational advantage of APFO is its volatility: following protein solubilization and digestion, APFO can be quantitatively removed from the sample by a one-step solvent evaporation protocol in acidified solvent, eliminating surfactant interference with reversed-phase LC separation and electrospray ionization without the need for detergent removal columns or precipitation steps [4]. This combination of high solubilization efficiency and evaporative removability is not offered by SDS (non-volatile) or by the free acid PFOA (poor solubilizer), positioning APFO as the rational procurement choice for proteomics core facilities.

Reference Standard for PFAS Environmental Fate and Toxicology

APFO serves as an essential reference compound in per- and polyfluoroalkyl substance (PFAS) research because its physicochemical properties are now accurately defined, eliminating the orders-of-magnitude variability that historically plagued PFOA/PFOS literature [1]. Its precisely determined aqueous solubility (~47,000 mg/L), CMC (~12,700 mg/L in DI water), and acid dissociation behavior [1] make APFO the most rigorously characterized member of the perfluorooctanoate family. Researchers investigating PFAS transport, bioaccumulation, and remediation require a compound with unequivocally established baseline properties against which the behavior of emerging PFAS alternatives (e.g., GenX, ADONA) can be quantitatively benchmarked. Selecting APFO over less well-characterized perfluorooctanoate salts ensures experimental reproducibility and comparability across laboratories.

Model Fluorosurfactant for Colloid and Interface Science

The well-characterized counterion-dependent aggregation behavior of APFO—including its CMC of ~27.3 mmol/L, γcmc of ~18.6 mN/m, and the systematic decrease in CMC with increasing counterion size across the APFO/NaPFO/TEAPFO series [5]—makes APFO a valuable model compound for fundamental studies of fluorinated surfactant self-assembly. Its ability to reduce the surface tension of water to approximately 20 mN/m, and to as low as 12 mN/m in the presence of 0.2 mol/dm³ ammonium chloride [6], represents benchmark surface activity that hydrocarbon surfactants cannot achieve. Researchers studying micellization thermodynamics, counterion binding, or fluorocarbon–hydrocarbon surfactant mixing can rely on APFO's extensively documented physicochemical parameters as a reference point for comparative studies.

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